molecular formula C15H10N4O2S B2881511 N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1327557-23-2

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Cat. No.: B2881511
CAS No.: 1327557-23-2
M. Wt: 310.33
InChI Key: BOYZVNFISWMXTO-UHFFFAOYSA-N
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Description

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a novel synthetic compound designed for anticancer research, integrating the 1,3,4-oxadiazole and indole pharmacophores. These heterocyclic scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and ability to interact with multiple biological targets . The 1,3,4-oxadiazole core is a metabolically stable bioisostere for esters and amides, which can enhance lipophilicity and improve the compound's ability to reach molecular targets via transmembrane diffusion . This compound is of significant interest in oncology research, particularly in investigating treatments for aggressive malignancies such as pancreatic ductal adenocarcinoma (PDAC). Structurally related analogs, specifically marine-inspired topsentin derivatives featuring the 1,3,4-oxadiazole core, have demonstrated potent antiproliferative activity against multiple PDAC cell lines (including SUIT-2 and Patu-T), with GI50 values in the micromolar range . Further biological studies on these analogs show that they can significantly inhibit key hallmarks of cancer progression, including cell migration and clonogenic potential, suggesting that this class of compounds may target proliferation, metastasis, and colony formation . The mechanism of action for 1,3,4-oxadiazole-based compounds in cancer is multifaceted and may involve the inhibition of critical enzymes and proteins involved in cancer cell survival and proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c20-13(11-7-16-12-4-2-1-3-10(11)12)17-15-19-18-14(21-15)9-5-6-22-8-9/h1-8,16H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYZVNFISWMXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with a hydrazide to form the oxadiazole ring, followed by coupling with an indole derivative to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and indole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Analogous Heterocyclic Compounds
Compound Class Core Structure Modifications Key Substituents Reference
Target Compound Indole-3-carboxamide + 1,3,4-oxadiazole 5-(Thiophen-3-yl)
2-[(5-((1H-Indol-3-yl)methyl)... Indole-methyl + 1,3,4-oxadiazole + thioacetamide Thiazol/benzothiazol-2-yl
5-Substituted-4-amino-1,2,4-triazole 1,2,4-Triazole + naphthalene-carbothioate 4-Methoxybenzyl, aryl groups
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole Indole + thiazolidinone 2-Carboxylic acid or esters
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Oxadiazole + thiazol-2-amine Phenyl, alkyl/aryl substitutions

Key Observations :

  • Heterocyclic Diversity : The target compound’s thiophene substitution distinguishes it from analogs with thiazole (e.g., ) or triazole rings (e.g., ). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets compared to bulkier benzothiazole groups .

Comparative Analysis :

  • The target compound’s thiophene substitution may improve metabolic stability over sulfur-free analogs (e.g., triazoles in ), though direct comparative data is lacking.
  • Benzothiazole-containing analogs in show higher antiproliferative activity (IC₅₀ ~5 µM) than the target compound’s thiophene derivative, suggesting substituent size and electronics critically influence potency.

Biological Activity

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, along with mechanisms of action and relevant case studies.

Structural Characteristics

The compound features a unique combination of a thiophene ring, an oxadiazole ring, and an indole moiety. This structure is believed to contribute to its biological efficacy through various molecular interactions.

1. Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent.

  • Mechanism of Action : The compound is thought to exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. It may interact with specific molecular targets such as enzymes or receptors involved in cancer progression.
  • Case Studies :
    • In vitro studies demonstrated that the compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). For instance, it exhibited an IC50 value of 1.18 µM against HEPG2 cells, which is lower than that of standard chemotherapeutic agents like staurosporine (4.18 µM) .
    • Another study reported that derivatives of oxadiazoles similar to this compound showed high potency against multiple cancer types with IC50 values in the sub-micromolar range .

2. Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties.

  • Mechanism of Action : Its antimicrobial effects may be attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Case Studies :
    • A study evaluated the antimicrobial efficacy of various oxadiazole derivatives and found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Comparative Analysis

The biological activity of this compound can be compared with other compounds containing oxadiazole and thiophene moieties:

Compound NameIC50 (µM)Activity Type
Staurosporine4.18Anticancer
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amide0.42Anticancer
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furanNot specifiedAntimicrobial

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell metabolism or bacterial growth.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells through intrinsic pathways.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0-G1 phase in certain cancer cell lines .

Q & A

Q. Key Considerations :

  • Solvent selection (e.g., DMF, dichloromethane) and temperature control (reflux vs. room temperature) significantly impact yield .
  • Example: Analogous compounds synthesized via General Method B (oxalic anhydride and pyridine) achieved yields of 35–60% .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions?

Answer:
Optimization strategies include:

  • Catalyst selection : Use of catalysts like 4B (specific to oxadiazole synthesis) improves cyclization efficiency .
  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances yields by 15–20% compared to traditional methods .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intermediate stability, while non-polar solvents may precipitate byproducts.

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